molecular formula C9H10FIO B3394831 (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol CAS No. 926657-23-0

(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol

Cat. No. B3394831
CAS RN: 926657-23-0
M. Wt: 280.08 g/mol
InChI Key: UYQBOULHLSGQPI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol, also known as FIP or 4-Fluoroisopropylphenyl iodide, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmaceuticals and organic synthesis.

Mechanism of Action

(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol is an alkylating agent that can react with nucleophiles such as thiols and amines. It has been shown to inhibit the activity of protein kinases by covalently modifying the active site of the enzyme. This leads to a decrease in cell proliferation and an increase in apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects
(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol has been shown to have anticancer activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol in lab experiments is its versatility. It can be used as a building block to synthesize a variety of organic compounds. Another advantage is its potential as an anticancer agent. However, one limitation of using (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol is its toxicity. (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol is a potent alkylating agent that can react with nucleophiles in the body, leading to potential side effects.

Future Directions

There are several future directions for the use of (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol in scientific research. One direction is the synthesis of (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol derivatives with improved anticancer activity and reduced toxicity. Another direction is the development of (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol-based inhibitors of other enzymes involved in disease pathways. (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol can also be used as a tool to study the mechanism of action of protein kinases and other enzymes. Overall, (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol has the potential to be a valuable tool in drug discovery and organic synthesis.

Scientific Research Applications

(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol has been used in various scientific research applications, including drug discovery and organic synthesis. (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol is a versatile building block that can be used to synthesize a variety of organic compounds. It has been used to synthesize inhibitors of protein kinases, which are involved in the regulation of cell growth and proliferation. (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol has also been used to synthesize compounds with potential anticancer activity.

properties

IUPAC Name

(1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQBOULHLSGQPI-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCI)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCI)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676806
Record name (1S)-1-(4-Fluorophenyl)-3-iodopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926657-23-0
Record name (1S)-1-(4-Fluorophenyl)-3-iodopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol
Reactant of Route 2
Reactant of Route 2
(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol
Reactant of Route 3
Reactant of Route 3
(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol
Reactant of Route 4
(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol
Reactant of Route 5
Reactant of Route 5
(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol
Reactant of Route 6
Reactant of Route 6
(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.